1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane
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Overview
Description
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring substituted with a methyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane typically involves the reaction of 2-bromocyclohexanol with 4-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives without the bromine atom.
Scientific Research Applications
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylcyclohexane: Similar in structure but lacks the additional cyclohexyl ring.
2-Bromocyclohexanol: Contains a hydroxyl group instead of the oxy-methylcyclohexane moiety.
4-Methylcyclohexanol: Lacks the bromine atom and the additional cyclohexyl ring.
Uniqueness
1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of novel compounds.
Properties
Molecular Formula |
C13H23BrO |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-bromo-2-(4-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h10-13H,2-9H2,1H3 |
InChI Key |
XJRRQVIMNZEDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CCCCC2Br |
Origin of Product |
United States |
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